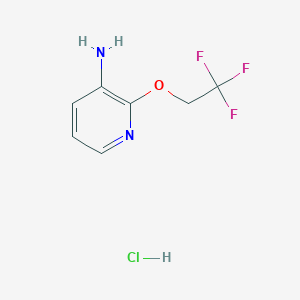

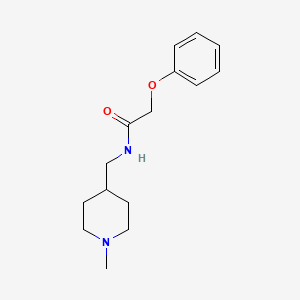

![molecular formula C7H10BrF B2552251 5-(Bromomethyl)-2-fluorospiro[2.3]hexane CAS No. 2253641-13-1](/img/structure/B2552251.png)

5-(Bromomethyl)-2-fluorospiro[2.3]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(Bromomethyl)-2-fluorospiro[2.3]hexane is not directly discussed in the provided papers. However, related bromomethyl compounds and their applications in various chemical reactions and analytical methods are mentioned. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone is highlighted as a sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . Similarly, 5-(bromomethyl)fluorescein (5-BMF) is used for the quantitation of carboxyl-containing analytes in biological matrices .

Synthesis Analysis

The synthesis of bromomethyl compounds, such as those mentioned in the papers, typically involves the introduction of a bromomethyl group into a pre-existing molecular framework. For example, the synthesis of 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes involves nucleophilic displacements of bromo substituents . Although the exact synthesis of this compound is not described, similar strategies may be applicable.

Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be complex, as indicated by the stereochemistry of the intramolecular cyclization products of methyl 2-bromo-5-(4-hydroxyphenyl)hexanoate . The structure of this compound would likely exhibit unique stereochemical features due to the presence of the spirocyclic and fluorinated elements.

Chemical Reactions Analysis

Bromomethyl compounds are reactive and can participate in various chemical reactions. The papers describe the use of bromomethyl derivatives in nucleophilic substitution reactions and as derivatization agents for the detection of carboxylic acids . These reactions are typically sensitive to reaction conditions, such as solvent choice and the presence of electron-withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds are influenced by their functional groups and molecular structure. For instance, the presence of a bromomethyl group can increase reactivity towards nucleophiles, while the introduction of a fluorine atom can affect the compound's lipophilicity and electronic properties. The papers do not provide specific data on the physical and chemical properties of this compound, but similar compounds exhibit high sensitivity and selectivity in analytical applications .

Scientific Research Applications

Nucleophilic Displacement Route to Functionalized Azabicyclohexanes

Nucleophilic displacements of 5(6)-anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes have been accomplished, producing difunctionalized azabicyclohexanes with a variety of substituents. These transformations are facilitated by the presence of an amine nitrogen, solvent choice, and metal salt selection, demonstrating the synthetic versatility of bromo-substituted precursors like 5-(Bromomethyl)-2-fluorospiro[2.3]hexane in accessing complex bicyclic structures (Krow et al., 2009).

Development of Thermally Stable Hole Transport Materials

A novel trispirocyclic hydrocarbon incorporating 9-fluorene moieties around a truxene core was synthesized via coupling of truxenone with 2-bromobiphenyl, demonstrating the use of bromomethyl-fluorospirocyclic compounds in developing high-performance, thermally stable materials for organic light-emitting diodes (OLEDs) (Kimura et al., 2005).

Derivatization and Analysis in Biomedical Research

An innovative approach involving the derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin followed by multi-dimensional high-performance liquid chromatography demonstrates the utility of bromomethylated compounds in enhancing the detectability and analysis of biomolecules, critical for pharmacokinetic and pharmacodynamic studies (Kindberg et al., 1989).

Synthesis of Conformationally Rigid Spiro-linked Amino Acids

The synthesis of conformationally rigid spiro-linked amino acids from 3-methylidenecyclobutanecarbonitrile showcases the application of spirocyclic intermediates in accessing novel amino acid derivatives with potential implications in drug design and protein engineering (Yashin et al., 2019).

Regioselective Synthesis of Isoxazole Derivatives

Research on the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes illustrates the strategic use of bromomethylated compounds in constructing isoxazole rings, highlighting their significance in medicinal chemistry for the development of novel therapeutic agents (Chalyk et al., 2019).

properties

IUPAC Name |

5-(bromomethyl)-2-fluorospiro[2.3]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrF/c8-4-5-1-7(2-5)3-6(7)9/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZWRSWHPKSFRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC2F)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2253641-13-1 |

Source

|

| Record name | 5-(bromomethyl)-1-fluorospiro[2.3]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

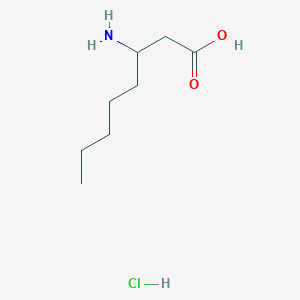

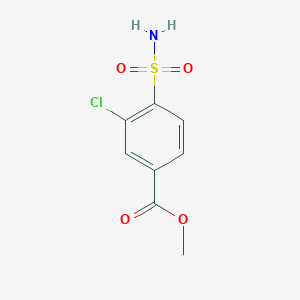

![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)

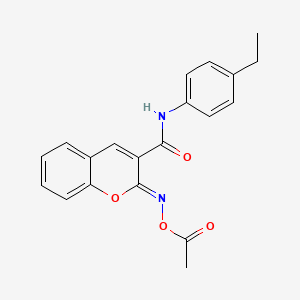

![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)

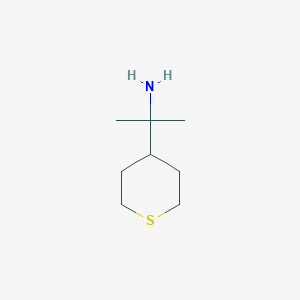

![6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552172.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

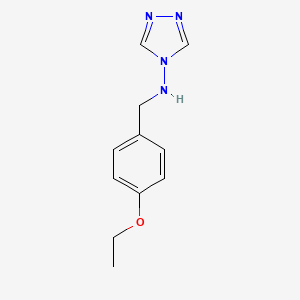

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)